molecular formula C21H21NO4 B11578117 ethyl 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate

ethyl 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate

Cat. No.: B11578117
M. Wt: 351.4 g/mol
InChI Key: FBEIFQSHFXTRDI-UHFFFAOYSA-N
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Description

Ethyl 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a methoxy group, and a cyclohepta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohepta[c]pyrrole ring system, introduction of the methoxy group, and esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as in the laboratory, but with adjustments to accommodate larger volumes and ensure cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the cyclohepta[c]pyrrole ring can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Ethyl 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(8-methoxy-1,3-dimethyl-4-oxocyclohepta[c]pyrrol-2(4H)-yl)acetate: Similar structure but with an acetate ester instead of a benzoate ester.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific ester group and the presence of the methoxy group, which may influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-(4-methoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoate

InChI

InChI=1S/C21H21NO4/c1-5-26-21(24)15-9-11-16(12-10-15)22-13(2)19-17(23)7-6-8-18(25-4)20(19)14(22)3/h6-12H,5H2,1-4H3

InChI Key

FBEIFQSHFXTRDI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C3C(=O)C=CC=C(C3=C2C)OC)C

Origin of Product

United States

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